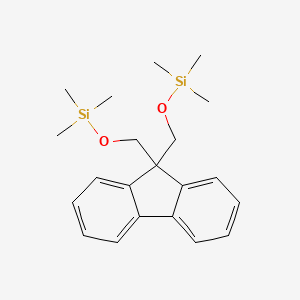

9,9-Bis(trimethylsilyloxymethyl)fluorene

Description

Structure

3D Structure

Properties

CAS No. |

697737-80-7 |

|---|---|

Molecular Formula |

C21H30O2Si2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

trimethyl-[[9-(trimethylsilyloxymethyl)fluoren-9-yl]methoxy]silane |

InChI |

InChI=1S/C21H30O2Si2/c1-24(2,3)22-15-21(16-23-25(4,5)6)19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14H,15-16H2,1-6H3 |

InChI Key |

XZHRGSILZYOTEJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC1(C2=CC=CC=C2C3=CC=CC=C31)CO[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9,9-Bis(trimethylsilyloxymethyl)fluorene: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(trimethylsilyloxymethyl)fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon that has garnered significant interest in materials science and medicinal chemistry. The introduction of trimethylsilyloxymethyl groups at the C9 position of the fluorene core imparts unique properties, including increased solubility in organic solvents and the potential for facile deprotection to the corresponding diol, 9,9-bis(hydroxymethyl)fluorene. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on its role as a versatile synthetic intermediate.

Chemical Structure and Properties

The chemical structure of this compound consists of a central fluorene scaffold with two trimethylsilyloxymethyl moieties attached to the C9 carbon. This substitution pattern significantly influences the molecule's steric and electronic properties.

Caption: Chemical structure of this compound.

While specific experimental data for this compound is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on its structure and the properties of analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Justification |

| Molecular Formula | C₂₁H₃₀O₂Si₂ | Based on chemical structure |

| Molecular Weight | 370.63 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to white crystalline solid or oil | Typical for fluorene derivatives of this molecular weight |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, hexanes) | The bulky, nonpolar trimethylsilyl groups enhance lipophilicity |

| Melting Point | Expected to be a low-melting solid or a viscous oil | The flexible silyl ether groups may disrupt crystal packing |

| Boiling Point | High, likely requiring vacuum distillation | Consistent with a high molecular weight, non-ionic organic compound |

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a distinct spectroscopic signature.

¹H NMR:

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm, corresponding to the protons on the fluorene ring system.

-

Methylene Protons (-CH₂O-): A singlet around δ 3.5-4.0 ppm, integrating to 4H. The chemical shift is influenced by the adjacent oxygen and the fluorene ring.

-

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet at approximately δ 0.1-0.2 ppm, integrating to 18H.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

C9 Carbon: A quaternary carbon signal around δ 50-60 ppm.

-

Methylene Carbon (-CH₂O-): A signal in the range of δ 60-70 ppm.

-

Trimethylsilyl Carbons (-Si(CH₃)₃): A signal near δ 0 ppm.

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

Si-CH₃ stretching: Characteristic strong absorbances around 1250 and 840 cm⁻¹.

-

C-O stretching: A strong band in the region of 1050-1150 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z 370.6.

-

Common fragmentation patterns would include the loss of a methyl group (M-15), a trimethylsilyl group (M-73), and a trimethylsilyloxymethyl group (M-103).

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process starting from fluorene. The first step involves the formation of the key intermediate, 9,9-bis(hydroxymethyl)fluorene, followed by the silylation of the diol.

Step 1: Synthesis of 9,9-Bis(hydroxymethyl)fluorene

This hydroxymethylation of fluorene is a well-established procedure.[1]

Caption: Synthetic scheme for 9,9-bis(hydroxymethyl)fluorene.

Experimental Protocol:

-

Reaction Setup: To a solution of potassium hydroxide in dimethyl sulfoxide (DMSO), add paraformaldehyde.

-

Addition of Fluorene: Add fluorene to the reaction mixture. The reaction is typically carried out at or slightly above room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and neutralize with an acid (e.g., HCl). The product will precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as toluene to yield 9,9-bis(hydroxymethyl)fluorene as a white solid.

Causality Behind Experimental Choices:

-

Base: The strong base is required to deprotonate the acidic C9 proton of fluorene, generating a nucleophilic carbanion.

-

Paraformaldehyde: This serves as the source of formaldehyde for the hydroxymethylation reaction.

-

DMSO: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.

Step 2: Silylation of 9,9-Bis(hydroxymethyl)fluorene

The protection of the diol with trimethylsilyl groups can be achieved using standard silylation conditions.

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve 9,9-bis(hydroxymethyl)fluorene in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a base, such as imidazole or triethylamine, to the solution.

-

Addition of Silylating Agent: Cool the mixture in an ice bath and slowly add trimethylsilyl chloride (TMSCl).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to the formation of hexamethyldisiloxane and reduce the yield of the desired product.

-

Base: The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product. Imidazole is often a preferred base as it also catalyzes the reaction.

-

Inert Atmosphere: This prevents the reaction from being quenched by atmospheric moisture.

Applications

The utility of this compound lies primarily in its role as a protected form of 9,9-bis(hydroxymethyl)fluorene. The trimethylsilyl groups can be readily cleaved under mild acidic conditions or with fluoride ion sources to regenerate the diol.[2] This "protecting group" strategy allows for the incorporation of the fluorene-9,9-dimethanol moiety into more complex molecular architectures where the free hydroxyl groups might interfere with other reaction steps.

Potential as a Monomer in Polymer Synthesis

The deprotected diol, 9,9-bis(hydroxymethyl)fluorene, is a valuable monomer for the synthesis of polyesters, polyethers, and polyurethanes. The bulky, rigid fluorene core can impart desirable properties to these polymers, such as high thermal stability, high refractive index, and good solubility. This compound can serve as a more soluble and processable precursor to these polymers.

Caption: Role as a protected monomer in polymer synthesis.

Intermediate in Organic Synthesis

The methoxy analogue, 9,9-bis(methoxymethyl)fluorene, has been utilized as an internal electron donor in Ziegler-Natta catalysts for propylene polymerization.[3] This suggests that the trimethylsilyloxy derivative could also be explored for similar applications, or as a precursor to other functionalized fluorene derivatives. The ability to deprotect the silyl ethers to the diol opens up a wide range of subsequent chemical transformations.

Conclusion

This compound is a valuable derivative of fluorene that holds significant potential as a synthetic intermediate. Its synthesis from readily available starting materials is straightforward, and its properties make it a more processable alternative to the corresponding diol. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on well-established principles of organic chemistry. For researchers in materials science and drug development, this compound represents a versatile building block for the construction of complex, functional molecules and polymers.

References

- SABIC Global Technologies B.V. (2016). Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene. WO2016193215A1.

-

Wei, J., et al. (2021). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. RSC Advances, 11(51), 32559-32564. The Royal Society of Chemistry. [Link]

-

SABIC Global Technologies B.V. (2016). PROCESS FOR THE SYNTHESIS OF 9,9-BIS(HYDROXYMETHYL)FLUORENE. WO/2016/193215. WIPO Patentscope. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Pop, A., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(7), e202300078. PMC. [Link]

- SABIC Global Technologies B.V. (2021). Method for synthesizing 9, 9-bis (hydroxymethyl) fluorene. CN113045389B.

-

Li, J., et al. (2012). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 9,9-Bis(trimethylsilyl)fluorene. PubChem. [Link]

-

Gherdan, V. R., et al. (2020). Syntheses of Acyclic and Macrocyclic Compounds Derived from 9,9‐Diethylfluorene (Part I). ChemistrySelect, 5(44), 14035-14043. [Link]

-

Ben-Amor, S., et al. (2006). Crystal, molecular, and electronic structure of 9,9′-bis(trimethylsilyl)fluorene. ResearchGate. [Link]

- SABIC Global Technologies B.V. (2021). Synthesis method of 9, 9-bis (methoxymethyl) fluorene. CN113045389B.

-

Schoen, K. L., & Becker, E. I. (1955). 9-methylfluorene. Organic Syntheses, 35, 71. [Link]

-

de la C. Gonzalez, M., et al. (2009). Interaction between poly(9,9-bis(6'-N,N,N-trimethylammonium)hexyl)fluorene phenylene bromide and DNA as seen by spectroscopy, viscosity, and conductivity: effect of molecular weights and DNA secondary structure. The Journal of Physical Chemistry B, 113(5), 1381-1389. PubMed. [Link]

-

Kim, J. W., et al. (2012). Improved Procedure for the Preparation of 9,9'-bis(4-(glycidyloxy)phenyl)fluorene. Bulletin of the Korean Chemical Society, 33(9), 3121-3124. [Link]

Sources

An In-depth Technical Guide to 9,9-Bis(trimethylsilyloxymethyl)fluorene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Bis(trimethylsilyloxymethyl)fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of two trimethylsilyloxymethyl groups at the C9 position of the fluorene backbone imparts unique properties to the molecule, making it a subject of interest in materials science and medicinal chemistry. The bulky and lipophilic trimethylsilyl groups can enhance solubility in organic solvents and influence the solid-state packing of the molecule, which is crucial for applications in organic electronics. Furthermore, the silyl ether linkages offer a versatile handle for further chemical transformations and can be designed for controlled release in drug delivery systems. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Core Identifiers and Properties

| Identifier | This compound | 9,9-bis(hydroxymethyl)fluorene (Precursor) |

| Chemical Structure |  |  |

| Molecular Formula | C21H30O2Si2 | C15H14O2[1] |

| Molecular Weight | 386.63 g/mol | 226.27 g/mol |

| CAS Number | Not readily available | 4425-93-8[1] |

| IUPAC Name | (9H-fluorene-9,9-diyl)bis(methylene) bis(oxy))bis(trimethylsilane) | (9H-fluoren-9-yl)methanol |

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the commercially available fluorene. The first step involves the hydroxymethylation of fluorene to form the key intermediate, 9,9-bis(hydroxymethyl)fluorene. The second step is the silylation of the diol to yield the final product.

Caption: Synthesis pathway of this compound from fluorene.

Experimental Protocol: Synthesis of 9,9-bis(hydroxymethyl)fluorene (Precursor)

This protocol is based on established methods for the hydroxymethylation of fluorene.

Materials:

-

Fluorene

-

Paraformaldehyde

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorene and paraformaldehyde in DMSO.

-

Slowly add a solution of KOH in DMSO to the mixture at room temperature.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with dilute HCl to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum.

-

Purify the crude 9,9-bis(hydroxymethyl)fluorene by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the trimethylsilylation of primary alcohols and is adapted for the diol precursor.[2][3]

Materials:

-

9,9-bis(hydroxymethyl)fluorene

-

Trimethylsilyl chloride (TMSCl)

-

Pyridine or Imidazole (as a base and catalyst)

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 9,9-bis(hydroxymethyl)fluorene in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine or imidazole to the solution (typically 2.2 equivalents).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add trimethylsilyl chloride (at least 2.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic sharp singlet around 0 ppm corresponding to the 18 protons of the two trimethylsilyl groups. The protons of the methylene groups (-CH₂O-) and the aromatic protons of the fluorene backbone will also be present in the expected regions.

-

¹³C NMR will show a signal for the methyl carbons of the trimethylsilyl groups close to 0 ppm, in addition to the signals for the methylene carbons and the aromatic carbons of the fluorene core.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting diol and the appearance of strong Si-O-C stretching bands (around 1000-1100 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with a molecular ion peak corresponding to C₂₁H₃₀O₂Si₂.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential uses in several areas of research and development:

-

Materials Science: The fluorene core is known for its thermal stability and fluorescence properties.[4] The introduction of bulky, flexible silyl ether side chains can improve the processability and solubility of fluorene-based polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[5][6] The silyl groups can also influence the morphology and electronic properties of thin films.

-

Drug Development and Delivery: The silyl ether linkage is known to be labile under certain conditions, particularly acidic environments.[3] This property can be exploited in the design of prodrugs, where an active pharmaceutical ingredient (API) is attached to the fluorene scaffold via the silyloxymethyl groups.[7] The fluorene core itself has been investigated for various biological activities.[4] The silyl ether could act as a cleavable linker for targeted drug release.

-

Organic Synthesis: The trimethylsilyl group is a common protecting group for alcohols in multi-step organic synthesis due to its ease of introduction and removal under specific conditions.[3] this compound can serve as a protected diol building block for the synthesis of more complex fluorene-based architectures.

Safety and Handling

Detailed toxicological data for this compound is not available. However, standard laboratory safety precautions should be followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents.

The reagents used in the synthesis, such as trimethylsilyl chloride and pyridine, are corrosive and flammable and should be handled with appropriate care.

Conclusion

This compound is a synthetically accessible derivative of fluorene with promising potential in materials science and medicinal chemistry. Although not as commonly cited as other fluorene derivatives, its unique combination of a rigid aromatic core and flexible, cleavable silyl ether side chains offers a versatile platform for the development of new functional materials and therapeutic agents. The synthetic protocols and characterization data provided in this guide are intended to equip researchers with the foundational knowledge to explore the properties and applications of this intriguing molecule.

References

- 9,9-bis-(Hydroxymethyl)fluorene suppliers and producers - BuyersGuideChem. [URL: https://www.buyersguidechem.com/cas/4425-93-8.html]

- Efficient O-Trimethylsilylation of Alcohols and Phenols with Trimethylsilyl Azide Catalyzed by Tetrabutylammonium Bromide under - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ol0165248]

- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl - Benchchem. [URL: https://www.benchchem.

- 9,9-Bis(4-hydroxyphenyl)fluorene - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f047791/9-9-bis-4-hydroxyphenyl-fluorene]

- Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. [URL: https://www.linkedin.com/pulse/organosilicon-compounds-comprehensive-guide-chemistry-yadav-phd-msc]

- Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solvent-free-selective-silylation-of-alcohols%2C-and-Reddy-KUMAR/f59102432a58d447f5255470d03b0c5f21f00882]

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. [URL: https://www.bocsci.com/blog/applications-of-fluorene-derivatives-in-materials-science-drug-development-and-biochemistry/]

- Synthesis and Characterization of New Poly(silole-fluorene) Copolymers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26353591/]

- TMSI+Pyridine. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/386/911/ts4911-pis.pdf]

- Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [URL: https://www.chemistrysteps.com/silyl-protection-of-alcohols-tmscl-vs-tbscl-mechanism-stability-deprotection/]

- Synthesis and Characterization of Silyl - Group - Containing Fluorenes - ResearchGate. [URL: https://www.researchgate.net/publication/250085885_Synthesis_and_Characterization_of_Silyl_-Group-_Containing_Fluorenes]

- Bis(trimethylsilyl)chromate catalyzed oxidations of alcohols to aldehydes and ketones with periodic acid. - SciSpace. [URL: https://typeset.

- Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [URL: https://edoc.ub.uni-muenchen.de/18579/7/Huber_Stella_M.pdf]

- General Silylation Procedures - Gelest Technical Library. [URL: https://www.gelest.

- 9,9-Bis(methoxymethyl)-9H-fluorene | 182121-12-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f84bc]

- Organosilicon Molecules with Medicinal Applications - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300532f]

-

9,9-Bis(methoxymethyl)-9H-fluorene(Cas 182121-12-6 Internal Electron donor for Ziegler-Natta Catalyst) – . [URL: https://www.lyzhongdachem.com/99-bismethoxymethyl-9h-fluorene-cas-182121-12-6-internal-electron-donor-for-ziegler-natta-catalyst-p.html]

- Organosilicon Reagents - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/substance/organosiliconreagents]

- A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine - ResearchGate. [URL: https://www.researchgate.net/publication/228801934_A_New_Reagent_System_for_Efficient_Silylation_of_Alcohols_Silyl_Chloride-N-Methylimidazole-Iodine]

- 182121-12-6 | 9,9-Bis(methoxymethyl)-9H-fluorene | ChemScene. [URL: https://www.chemscene.com/products/9,9-Bis(methoxymethyl)-9H-fluorene-CS-W018600.html]

- Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893963/]

- Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5022495/]

- Organosilicon Fluorescent Materials - MDPI. [URL: https://www.mdpi.com/2073-4352/13/1/130]

- Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors - Materials Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ma/d0ma00523d]

- New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization - University of Central Florida. [URL: https://stars.library.ucf.edu/cgi/viewcontent.cgi?

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. gcms.cz [gcms.cz]

- 3. orgosolver.com [orgosolver.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Fluorene Derivatives: A Comparative Analysis of 9,9-Bis(methoxymethyl)fluorene and Silylated Fluorene Analogs

Abstract

The fluorene scaffold, a rigid and planar polycyclic aromatic hydrocarbon, serves as a foundational building block in materials science and medicinal chemistry.[1][2] Its unique electronic properties, high thermal stability, and versatile reactivity make it a prime candidate for creating high-performance materials.[3][4] A critical locus for chemical modification is the C9 position, as substitution at this sp³-hybridized carbon atom can profoundly alter the molecule's steric and electronic characteristics without disrupting the π-conjugated system of the fluorene core. This guide provides a detailed comparative analysis of two pivotal classes of C9-substituted fluorenes: 9,9-Bis(methoxymethyl)fluorene (BMMF) and silylated fluorene analogs. We will explore their distinct synthesis, properties, and applications, offering field-proven insights for researchers, scientists, and drug development professionals to inform their selection and application of these versatile compounds.

The Fluorene Core: A Platform for Innovation

Fluorene (C₁₃H₁₀) is characterized by two benzene rings fused to a central five-membered ring.[2] This structure imparts excellent thermal stability and a wide bandgap, making it an attractive component for organic semiconductors.[3][4] The true versatility of fluorene, however, is unlocked through functionalization, particularly at the C9 position. The protons at this position are acidic, facilitating deprotonation and subsequent substitution.[5] By introducing various functional groups at this site, we can meticulously tune properties such as:

-

Solubility and Processability: Attaching bulky, flexible side chains prevents aggregation and improves solubility in common organic solvents, which is crucial for solution-based processing of materials for devices like Organic Light-Emitting Diodes (OLEDs).[6][7]

-

Electronic and Photophysical Properties: While not part of the conjugated system, C9 substituents influence the molecular packing in the solid state, thereby affecting charge carrier mobility and fluorescence efficiency.[8][9]

-

Steric Hindrance: The size and shape of C9 substituents can create specific steric environments, a property that is masterfully exploited in catalysis.[10][11]

This guide will now delve into two distinct strategies for C9 functionalization: the introduction of methoxymethyl groups to create BMMF and the incorporation of silicon-based moieties to generate silylated fluorenes.

9,9-Bis(methoxymethyl)fluorene (BMMF): A Catalyst's Keystone

9,9-Bis(methoxymethyl)fluorene is a strategically substituted derivative whose primary value lies in its role as a high-performance internal electron donor for heterogeneous Ziegler-Natta catalysts.[6][10][12] The two methoxymethyl groups at the C9 position provide a unique combination of electronic effects and steric hindrance that is instrumental in controlling polymer properties.[11]

Molecular Structure and Core Properties

The defining feature of BMMF is the presence of two methoxymethyl groups (-CH₂OCH₃) at the C9 position. This substitution pattern imparts several key characteristics:

-

Enhanced Solubility: The methoxymethyl groups increase the compound's affinity for organic solvents, facilitating its use in various chemical processes.[6][13]

-

Steric Architecture: The bulky nature of the substituents prevents polymer chain stacking and influences the catalyst's active sites.[6][10]

-

Chemical Stability: BMMF is a solid at room temperature and is stable under normal conditions, making it reliable for industrial applications.[14]

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of BMMF is typically achieved in two main steps, starting from fluorene. This process has been refined to produce high-purity material with good yields.[15][16]

Step 1: Hydroxymethylation of Fluorene to 9,9-Bis(hydroxymethyl)fluorene

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), suspend fluorene in a solvent such as dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong base, typically powdered potassium hydroxide (KOH), to the suspension.

-

Aldehyde Introduction: Slowly add an aqueous solution of formaldehyde (paraformaldehyde can also be used). An exothermic reaction is expected; maintain the temperature within a controlled range (e.g., 25-35°C).

-

Reaction and Quenching: Stir the mixture until the reaction is complete (monitored by techniques like HPLC). Quench the reaction by adding water, which will precipitate the product.

-

Isolation and Purification: Filter the solid product, wash thoroughly with water to remove salts, and dry under vacuum. The resulting 9,9-bis(hydroxymethyl)fluorene is typically of sufficient purity for the next step.[16]

Step 2: Etherification to 9,9-Bis(methoxymethyl)fluorene

-

Reagent Preparation: Prepare a solution of 9,9-bis(hydroxymethyl)fluorene in a suitable aprotic solvent (e.g., toluene).

-

Methylation: Introduce a methylating agent. A common method involves using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with dimethyl carbonate and a strong base like sodium hydroxide.[12] An alternative patented method uses trimethyl phosphate.[11]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 20°C) until the conversion is complete.[12]

-

Workup and Isolation: After the reaction, the organic phase is separated, washed, and the solvent is removed. The crude product is then purified, often by recrystallization from a solvent like methanol, to yield high-purity BMMF.[10][11]

Primary Application: Ziegler-Natta Catalysis

The most significant application of BMMF is as an internal electron donor in Ziegler-Natta catalysts used for propylene polymerization.[11][17][18]

-

Causality of Performance: The unique electronic and steric effects of BMMF allow the active center of the catalyst to achieve high selectivity and stereospecificity.[10][11] The methoxymethyl groups coordinate to the magnesium dichloride support and influence the titanium active sites. This precise architecture favors the stereoregular insertion of propylene monomers.

-

Impact on Polypropylene: The use of BMMF leads to the production of polypropylene with highly desirable properties:

-

High Isotacticity: The polymer chains have a highly regular stereochemistry, leading to increased crystallinity and improved mechanical properties.[15]

-

Narrow Molecular Weight Distribution: This results in more uniform material properties.[10][11]

-

Good Mechanical Strength: The resulting polymer is stronger and more durable.[10]

-

Silylated Fluorene Analogs: Masters of Optoelectronics

Silylated fluorene analogs are a broad class of compounds where one or both C9 positions are substituted with silicon-containing groups, such as trimethylsilyl (-Si(CH₃)₃) or larger silyl moieties. This modification is a powerful strategy for developing materials for organic electronics.[19][20]

Rationale for Silylation

Introducing silicon at the C9 position provides several distinct advantages:

-

Enhanced Stability: The silicon-carbon bond is strong and thermally stable. Silyl groups can also protect the fluorene core from oxidative degradation.[21]

-

Improved Charge Transport: The tetrahedral geometry of silicon and the bulky nature of silyl groups can disrupt intermolecular π-π stacking. This creates a more amorphous film morphology, which can facilitate efficient charge transport.[8]

-

Tunable Electronic Properties: While not directly conjugated, the electropositive nature of silicon can influence the electronic properties of the fluorene core, and different silyl substituents can be used to fine-tune these effects.[19]

-

Processability: Silyl groups, particularly those with alkyl chains, enhance solubility, making these materials suitable for solution-based fabrication techniques like spin-coating and inkjet printing.[5][8]

General Synthesis Protocol

The synthesis of silylated fluorenes leverages the acidity of the C9 protons.

-

Deprotonation: Fluorene (or a pre-functionalized fluorene derivative) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Base Addition: A strong base, typically an organolithium reagent like n-butyllithium, is added dropwise at low temperature (e.g., -78°C) to deprotonate the C9 position, forming a fluorenyl anion.

-

Silylation: The desired silyl chloride electrophile (e.g., trimethylsilyl chloride, Me₃SiCl) is added to the solution, which quenches the anion and forms the C-Si bond.[19]

-

Workup and Purification: The reaction is warmed to room temperature and quenched with water or a saturated ammonium chloride solution. The organic product is extracted, the solvent is removed, and the final compound is purified using column chromatography or recrystallization. To obtain 9,9-disilylated fluorenes, a second equivalent of base and silyl chloride is used.[22]

Key Applications in Organic Electronics

Silylated fluorenes are workhorse materials in the field of organic electronics, especially in OLEDs.[3][23]

-

Host Materials for Phosphorescent OLEDs (PhOLEDs): They are used to form the emissive layer, hosting phosphorescent guest emitters (often iridium complexes). The high triplet energy of the fluorene core prevents quenching of the guest's phosphorescence, leading to highly efficient devices. Silafluorene derivatives have demonstrated exceptional performance in red PhOLEDs.[20]

-

Charge Transport Layers: Their excellent charge carrier mobility makes them suitable for use as hole-transporting layers (HTLs) or electron-transporting layers (ETLs), efficiently moving charges from the electrodes to the emissive layer.[8]

-

Fluorescent Emitters: The fluorene core itself is a highly efficient blue-light emitter. Silylation helps maintain this high fluorescence efficiency in the solid state by preventing aggregation-caused quenching, leading to devices with high color purity.[9][24]

Comparative Analysis: BMMF vs. Silylated Fluorenes

The choice between BMMF and a silylated fluorene analog is entirely application-driven. While both leverage C9 substitution to control molecular properties, their functional roles are distinct and rarely overlap.

Head-to-Head Comparison

| Feature | 9,9-Bis(methoxymethyl)fluorene (BMMF) | Silylated Fluorene Analogs |

| Primary Function | Internal electron donor in Ziegler-Natta catalysis.[10][18] | Component in organic electronic devices (OLEDs, OPVs).[3][8] |

| Key Structural Moiety | Two -CH₂OCH₃ groups at C9.[6] | One or two silyl groups (e.g., -SiR₃) at C9.[19] |

| Mechanism of Action | Provides steric and electronic control at the catalyst active site to guide stereospecific polymerization.[11] | Modulates solid-state morphology, charge transport, and photophysical properties for device efficiency.[8][20] |

| Impact on Properties | Enhances solubility; crucial for achieving high polymer isotacticity and narrow molecular weight distribution.[10][15] | Enhances thermal/oxidative stability, improves charge mobility, and prevents fluorescence quenching.[21] |

| Synthesis Complexity | Multi-step synthesis involving hydroxymethylation and subsequent etherification.[12][15] | Generally a more direct synthesis via deprotonation and reaction with a silyl halide.[19] |

| Core Field | Polymer Chemistry, Industrial Catalysis. | Materials Science, Organic Electronics. |

graph TD { A[Fluorene Core] --> B{C9 Substitution Strategy}; B --> C[Ether-based: 9,9-Bis(methoxymethyl)fluorene]; B --> D[Silicon-based: Silylated Fluorenes];subgraph "BMMF Pathway" C --> E{Properties}; E --> F[Steric Hindrance]; E --> G[Specific Electronic Effects]; F & G --> H[Application: Ziegler-Natta Catalysis]; H --> I[Outcome: High Isotacticity Polypropylene]; end subgraph "Silylated Fluorene Pathway" D --> J{Properties}; J --> K[Enhanced Thermal & Morphological Stability]; J --> L[Improved Charge Transport]; J --> M[High Fluorescence Efficiency]; K & L & M --> N[Application: Organic Electronics (OLEDs)]; N --> O[Outcome: High Efficiency & Stability]; end style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style N fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style O fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Fluorene | Overview, Polarity & Structure | Study.com [study.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 11. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Versatile World of 9,9-Bis(methoxymethyl)fluorene: Properties, Applications, and Handling_Chemicalbook [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2016193212A1 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene - Google Patents [patents.google.com]

- 17. 9,9-Bis(methoxymethyl)-9H-fluorene | 182121-12-6 [chemicalbook.com]

- 18. 9,9-Bis(methoxymethyl)fluorene as Internal Donor in Ziegler-Natta Catalysts – www.lyzhongdachem.com [lyzhongdachem.com]

- 19. researchgate.net [researchgate.net]

- 20. 9-Silafluorene and 9-germafluorene: novel platforms for highly efficient red phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. gelest.com [gelest.com]

- 22. revroum.lew.ro [revroum.lew.ro]

- 23. researchgate.net [researchgate.net]

- 24. Advances in High-Efficiency Blue OLED Materials | MDPI [mdpi.com]

Electronic Properties of Silyloxymethyl-Substituted Fluorenes: A Technical Guide

Executive Summary: The Structural Decoupling Strategy

In the design of optoelectronic materials and bioactive scaffolds, the fluorene core represents a ubiquitous archetype due to its high quantum yield and chemical stability. However, unmodified polyfluorenes and fluorene derivatives suffer from two critical failure modes: Aggregation-Caused Quenching (ACQ) in the solid state and keto-defect formation at the C9 position, which degrades blue emission into a broad green band.

This guide analyzes the silyloxymethyl substitution (–CH₂–O–SiR₃) at the C9 position as a precision engineering solution. Unlike direct aryl or alkyl substitution, the silyloxymethyl moiety introduces a methylene spacer and a silyl ether linkage. This architecture serves three synergistic functions:

-

Electronic Decoupling: The sp³ methylene spacer isolates the silicon atom from the fluorene

-system, preserving the intrinsic wide bandgap (~3.2 eV). -

Steric Site-Isolation: Bulky silyl groups (e.g., TBDPS) create a "protective shell" that inhibits

- -

Dielectric Tuning: The high free volume of the silyl ether substituent lowers the dielectric constant (

), reducing exciton binding energies in organic semiconductor films.

Molecular Architecture & Synthesis

The synthesis of silyloxymethyl-substituted fluorenes follows a modular "divergent" pathway. The critical intermediate is 9,9-bis(hydroxymethyl)fluorene (BHMF) , which serves as a branch point for various silyl derivatives.

Synthetic Workflow (Self-Validating Protocol)

The following protocol utilizes a phase-transfer mechanism for the initial hydroxymethylation, followed by a silylation protection step. This method is preferred over direct alkylation due to higher regioselectivity at C9.

Step 1: Hydroxymethylation (Formation of the Core)

-

Reagents: Fluorene, Paraformaldehyde, Sodium Ethoxide (NaOEt), DMSO.[1]

-

Mechanism: Base-catalyzed aldol-like addition. The C9 protons of fluorene (

) are deprotonated, attacking the formaldehyde electrophile twice. -

Critical Control Point: Use anhydrous DMSO to prevent reversibility. The reaction must be quenched at 0°C to avoid elimination byproducts.

Step 2: Silyl Etherification (The Tuning Step)

-

Reagents: BHMF, Chlorosilane (

), Imidazole, DMF. -

Variations:

-

Trimethylsilyl (TMS): Low steric bulk, labile.

-

tert-Butyldiphenylsilyl (TBDPS):[2] High steric bulk, high stability, prevents aggregation.

-

Figure 1: Modular synthetic pathway for silyloxymethyl-substituted fluorenes via the BHMF intermediate.

Electronic & Photophysical Properties[3][4][5][6][7][8][9][10][11]

The introduction of silyloxymethyl groups alters the macroscopic material properties without disrupting the single-molecule electronic structure. This distinction is vital for drug delivery vectors (lipophilicity) and OLED emitters (color purity).

Frontier Molecular Orbitals (FMO)

Unlike C2/C7 substitution, which extends conjugation, C9 substitution is electronically orthogonal.

-

HOMO Level: Localized on the fluorene

-system. The –CH₂–O–SiR₃ group exerts a negligible inductive effect ( -

LUMO Level: Similarly localized. The lack of

-orbital participation from Silicon (due to the insulating oxygen/methylene bridge) prevents LUMO stabilization seen in direct silyl-fluorenes. Typical values: -2.3 to -2.5 eV . -

Bandgap (

): Remains wide (~3.2 eV), ensuring deep blue emission is preserved.

Solid-State Fluorescence & Aggregation

The primary "electronic" benefit is steric. Unsubstituted fluorenes form "J-aggregates" or excimers in the solid state, red-shifting emission and lowering efficiency.

| Property | Unsubstituted Fluorene | 9,9-Bis(silyloxymethyl)fluorene (TBDPS) | Mechanism of Action |

| Solution | 355 nm | 358 nm | Minimal electronic perturbation. |

| Film | 420-550 nm (Green tail) | 420-440 nm (Pure Blue) | Suppression of keto-defect sites. |

| Quantum Yield ( | 0.5 - 0.6 (Film) | 0.8 - 0.9 (Film) | Site-isolation reduces non-radiative decay. |

| Dielectric Constant ( | ~3.0 | ~2.6 | Increased free volume reduces polarization. |

Suppression of Keto-Defects

A major degradation pathway in fluorenes is the oxidation of the C9 protons to form fluorenone (green emitter).

-

Mechanism:

. -

Solution: Substitution of both C9 protons with silyloxymethyl groups removes the acidic protons entirely, rendering the C9 position chemically inert to oxidation.

Experimental Characterization Protocols

To validate the synthesis and electronic properties, the following analytical workflows are required.

Structural Validation (NMR)[2]

- NMR (CDCl₃): Look for the disappearance of the C9 singlet (~3.9 ppm in fluorene) and appearance of methylene doublets/singlets (~4.0-4.5 ppm).

- NMR: Essential for confirming the silyl ether linkage (Si-O-C) vs. C-Si bonds. TBDPS ethers typically show shifts around -4 to -5 ppm.

Electrochemical Bandgap Determination (Cyclic Voltammetry)

Protocol:

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Dichloromethane (DCM). -

Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

-

Standard: Ferrocene (

) internal standard. -

Calculation:

Note: Silyloxymethyl fluorenes often show irreversible oxidation due to the stability of the cation radical, but the onset potential is reliable for HOMO estimation.

Applications in Device Physics & Pharmacology

Optoelectronics (OLEDs)

The TBDPS-substituted derivative is a prime candidate for "blue host" materials.

-

Logic: The bulky silyl groups prevent host-guest quenching.

-

Layer Architecture: ITO / PEDOT:PSS / Silyloxymethyl-Polyfluorene / Ca / Al.

-

Performance: Enhanced color stability (no green shift) over 1000 hours of operation compared to dialkyl-fluorenes.

Dielectric Interlayers

The reduced dielectric constant (

Figure 2: Mechanistic impact of silyloxymethyl substitution on electronic and physical properties.

References

-

Synthesis of 9,9-bis(methoxymethyl)fluorene (Precursor Protocol) Source: WIPO Patent WO/2016/193212 Relevance: Defines the hydroxymethylation pathway essential for the silyloxymethyl scaffold. URL:[Link]

-

Improving Optical and Dielectric Properties of Fluorene-Based Polyimides with Silyl Ether Side Groups Source: ACS Omega, 2022 Relevance: Provides quantitative d

from 4.78 to 2.75) and transparency enhancement using TBDPS ether groups. URL:[Link] -

9,9-Bis(trimethylsilyl)fluorene Properties Source: PubChem CID 553510 Relevance:[3] Comparative data for direct silyl substitution vs. silyloxymethyl. URL:[Link]

-

Electronic Structure of Substituted Fluorenes Source: Australian Journal of Chemistry, 2008 Relevance: Establishes the baseline photoelectron spectra and orbital ionization energies for C9 substituted fluorenes. URL:[Link]

Sources

9,9-Bis(trimethylsilyloxymethyl)fluorene molecular weight and formula

Technical Whitepaper: Characterization and Synthetic Utility of 9,9-Bis(trimethylsilyloxymethyl)fluorene

Executive Summary this compound is a specialized fluorene derivative characterized by the introduction of bulky trimethylsilyl (TMS) ether groups at the C9 position. Unlike its commercially ubiquitous analog, 9,9-bis(methoxymethyl)fluorene (a Ziegler-Natta electron donor), this silylated variant serves primarily as a solubility-enhancing intermediate and a labile protected scaffold in advanced organic materials synthesis. By masking the polar hydroxyl groups of the precursor 9,9-bis(hydroxymethyl)fluorene, this molecule enables processing in non-polar organic media (e.g., hexanes, toluene) and serves as a steric probe in metallocene ligand design.

Part 1: Physicochemical Profile

The following data represents the calculated and theoretical profile of the molecule based on its stoichiometry and structural analogs.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | (((9H-Fluorene-9,9-diyl)bis(methylene))bis(oxy))bis(trimethylsilane) | Systematic nomenclature |

| Molecular Formula | C₂₁H₃₀O₂Si₂ | Derived from C₁₃H₈ core + 2x(CH₂OSiMe₃) |

| Molecular Weight | 370.64 g/mol | Monoisotopic mass approx.[1] 370.18 Da |

| Physical State | Viscous Oil or Low-Melting Solid | TMS groups typically disrupt crystal packing relative to the diol precursor. |

| Solubility | High (Hexane, DCM, Toluene) | Lipophilic TMS shell enables solubility in non-polar solvents. |

| Stability | Moisture Sensitive | Silyl ethers are prone to hydrolysis under acidic/basic aqueous conditions. |

Structural Logic: The molecule consists of a rigid, planar fluorene backbone. The C9 position, being sp³ hybridized, projects the two -(trimethylsilyloxy)methyl arms perpendicular to the aromatic plane. This creates a "roof-like" steric barrier, protecting the C9 center while preventing π-stacking aggregation, which is critical for preventing fluorescence quenching in optoelectronic applications.

Part 2: Synthetic Methodology

The synthesis of this compound is a two-stage convergent protocol starting from commercially available fluorene. The critical step is the exhaustive silylation of the diol intermediate.

Stage 1: Hydroxymethylation (Precursor Synthesis)[2]

-

Reaction: Bis-hydroxymethylation of fluorene using paraformaldehyde.[2][3]

-

Mechanism: Base-catalyzed aldol-like addition.

-

Citation: This step follows the optimized protocol for 9,9-bis(hydroxymethyl)fluorene synthesis described in Green Chemistry [1] and Transactions of Tianjin University [2].

Stage 2: Silylation (Target Synthesis)

-

Reagents: Chlorotrimethylsilane (TMSCl) and Imidazole (base) OR Hexamethyldisilazane (HMDS).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Detailed Protocol (Self-Validating):

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge flask with 9,9-bis(hydroxymethyl)fluorene (1.0 eq, ~2.26 g) and anhydrous DCM (50 mL). The diol may be sparingly soluble; suspension is acceptable.

-

Activation: Add Imidazole (2.5 eq, ~1.7 g) in one portion. The mixture will remain heterogeneous.

-

Addition: Dropwise add TMSCl (2.2 eq, ~2.8 mL) via syringe over 10 minutes at 0°C.

-

Validation Check: White precipitate (imidazolium chloride) should form immediately, indicating HCl scavenging.

-

-

Reaction: Warm to room temperature and stir for 4 hours.

-

TLC Validation: Spot reaction mixture vs. starting diol (SiO₂, 30% EtOAc/Hexane). The product (Rf ~0.8) should be distinct from the polar diol (Rf ~0.1).

-

-

Workup: Quench with saturated NaHCO₃ (20 mL). Extract aqueous layer with DCM (2x). Wash combined organics with water and brine.[2] Dry over Na₂SO₄.

-

Purification: Remove solvent in vacuo. If oil persists, flash chromatography (100% Hexane -> 5% EtOAc/Hexane) yields the pure silyl ether.

Part 3: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation from the fluorene core to the target silylated species.

Caption: Step-wise synthetic route converting Fluorene to the target Bis-TMS ether via the Diol intermediate.

Application Logic: Why Silylate?

This diagram explains the functional utility of converting the hydroxyl groups to silyl ethers in the context of catalysis and materials science.

Caption: Functional impact of TMS-protection on solubility and steric properties for downstream applications.

Part 4: Structural Analysis & Validation

To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be verified.

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz)

-

δ 7.7 - 7.3 ppm (m, 8H): Aromatic protons of the fluorene ring.

-

δ 3.9 - 4.1 ppm (s, 4H): Methylene protons (-CH ₂-O-). Note: These will shift upfield relative to the free diol due to the shielding effect of the silyl group.

-

δ 0.05 ppm (s, 18H): Trimethylsilyl protons (-Si(CH ₃)₃). A strong singlet integrating to 18 protons is the definitive confirmation of bis-silylation.

2. Mass Spectrometry

-

Expected Ion: [M+H]⁺ or [M+Na]⁺.

-

Fragmentation: Loss of -TMS group (M - 73) is a common fragmentation pathway in EI-MS.

References

-

Hu, S., et al. "Factors on Products of 9-Hydroxymethylation Reaction of Fluorene." Green Chemistry, vol. 13, 2011, pp. 3355-3359.[4] Link

-

Chen, L., et al. "Synthesis of 9,9-Bis(methoxymethyl)fluorene."[4][5] Transactions of Tianjin University, vol. 9, no. 3, 2003, pp. 226-227.[3][4] Link

-

Wuts, P. G. M., and Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link

Sources

- 1. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 2. CN118084613A - Method for synthesizing 9, 9-bis (hydroxymethyl) fluorene - Google Patents [patents.google.com]

- 3. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

- 4. Factors on Products of 9-Hydroxymethylation Reaction of Fluorene [yyhx.ciac.jl.cn]

- 5. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Solubility Profile & Handling of 9,9-Bis(trimethylsilyloxymethyl)fluorene

[1][2]

Executive Summary: The Structural Mandate

9,9-Bis(trimethylsilyloxymethyl)fluorene is a specialized organosilicon derivative of the fluorene core. Unlike its parent compound (fluorene) or its direct precursor (9,9-bis(hydroxymethyl)fluorene), this molecule possesses a unique amphiphilic-like duality in organic media, driven by the steric bulk and lipophilicity of the trimethylsilyl (TMS) ether groups.

For researchers in optoelectronics and pharmaceutical intermediate synthesis, this compound serves as a "solubility-enhanced" building block.[1][2] The TMS groups disrupt the strong

Chemical Architecture & Solubility Theory[1][2]

To predict and manipulate the solubility of this compound, one must understand the competition between its three structural domains:

-

The Fluorene Core (Rigid/Planar): Naturally promotes crystallization via

-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

The Methyl Linkers (Spacer): Provides rotational freedom, breaking the planarity slightly.

-

The Trimethylsilyloxy Groups (The "Solubility Anchors"): These are the dominant solubility drivers. The

groups act as "molecular grease," increasing the free volume between molecules and interacting favorably with non-polar solvents.

The "Grease" Effect

In solid state, the bulky TMS groups prevent the fluorene rings from packing tightly. In solution, they provide a high density of methyl groups, making the molecule highly compatible with low-polarity solvents (e.g., Toluene, Hexane) where the precursor diol would precipitate.

Solvent Compatibility Profile

The following data categorizes solvent suitability based on thermodynamic solubility and chemical stability .

Table 1: Solubility & Stability Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Low | Ideal for synthesis, NMR, and transport.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Low | Preferred for high-temp processing or spin-coating.[1][2] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good to Excellent | Low | Standard reaction media; ensure anhydrous conditions. |

| Polar Aprotic | DMF, DMSO, NMP | Moderate | Low | Use only if necessary; harder to remove during workup. |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Moderate to Good | Low | Useful for recrystallization (as the anti-solvent or cooling solvent). |

| Alcohols | Methanol, Ethanol, IPA | Poor | High | AVOID. Risk of solvolysis (alcoholysis) of the silyl ether. |

| Aqueous Media | Water, Buffers | Insoluble | Critical | AVOID. Rapid hydrolysis to 9,9-bis(hydroxymethyl)fluorene.[2] |

Critical Mechanistic Note: The Si-O bond is susceptible to nucleophilic attack.[1][2] While TMS is a common protecting group, it is labile in the presence of protons (

) or fluoride ions (). Therefore, acidic solvents or solvents containing trace acids (e.g., unneutralized chloroform) can trigger degradation.

Visualization: Solvation & Hydrolysis Pathways[1]

The following diagram illustrates the competing pathways of solvation (stabilization) versus hydrolysis (degradation) that a researcher must manage.

Figure 1: Mechanistic pathway showing the divergence between stable solvation in aprotic media and degradation in protic media.

Experimental Protocol: Validated Solubility Determination

As exact quantitative data can vary by batch purity (trace silanols), the following protocol is the Gold Standard for determining solubility limits for your specific lot. This method includes a "Hydrolysis Check" to ensure you are measuring the solubility of the target compound, not its degradation product.

Workflow: Gravimetric Saturation with NMR Validation

Reagents:

-

Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard)

Step-by-Step Protocol:

-

Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool in a desiccator.

-

Saturation:

-

Equilibration: Stir the suspension at 25°C (controlled block) for 4 hours.

-

Filtration:

-

Use a 0.22 µm PTFE syringe filter (Do not use Nylon or Cellulose, which absorb moisture).[2]

-

Filter the supernatant into a tared vial.

-

-

Gravimetric Analysis:

-

The "Integrity Check" (Crucial):

-

Redissolve the residue in

. -

Run a quick

NMR.[1][2] -

Pass Criteria: Integration of the TMS peak (

ppm) vs. the Fluorene aromatic peaks ( -

Fail Criteria: Appearance of broad -OH singlets or loss of TMS intensity indicates hydrolysis occurred during the test.

-

Applications & Processing Implications

In Polymer Synthesis

This compound is frequently used as a monomer or end-capper for polyfluorenes.[1][2]

-

Protocol: When used in Suzuki or Yamamoto couplings, use Toluene/Water biphasic systems only if the reaction time is short and a surfactant is used, or prefer anhydrous DMF/THF systems to preserve the silyl ether until the polymer is formed.

In Drug Development (Intermediates)

Fluorene derivatives are often precursors for "Cardo" polymers used in drug delivery matrices.[2]

References

-

PubChem. (n.d.).[1][2] 9,9-Bis(trimethylsilyl)fluorene Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

- Note: Provides structural data on the closely related bis-silyl analog, establishing the baseline for fluorene-silicon lipophilicity.

-

Lee, W., et al. (2022).[2] Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups. ACS Omega.[1][2] Retrieved from [Link]

- Note: Authoritative source on how silyl ether side groups specifically enhance solubility in non-polar solvents (CHCl3, Toluene) for fluorene cores.

- Note: General solubility trends for halogen

- Note: Data on the ether analog, confirming solubility in common organic solvents and use as a Ziegler-N

Advanced Catalytic Architectures: 9,9-Disubstituted Fluorene Derivatives

[1]

Executive Summary

The fluorene scaffold serves as a cornerstone in modern ligand design, offering a unique combination of structural rigidity and electronic tunability. While the biphenyl backbone is ubiquitous in catalysis (e.g., BINAP, BiPhep), the 9,9-disubstituted fluorene motif introduces a critical geometric constraint—the "bridged" biphenyl. This guide analyzes the mechanistic advantages of C9-functionalization, specifically how 9,9-disubstitution exploits the Thorpe-Ingold effect to accelerate reductive elimination in cross-coupling and enforce stereocontrol in polymerization. We review key ligand classes, provide validated synthesis protocols, and explore their application in high-value asymmetric transformations.

Structural Mechanics: The Thorpe-Ingold Effect at C9

The efficacy of 9,9-disubstituted fluorenes in catalysis is not merely steric bulk; it is a kinetic phenomenon derived from the gem-disubstituent effect (Thorpe-Ingold effect).

Geometric Compression

In a standard fluorene ring, the C9 carbon is sp³ hybridized. When two non-hydrogen substituents (e.g., methyl, octyl, phenyl) are introduced at C9:

-

Angle Contraction: The internal C-C(9)-C angle is compressed (< 109.5°) due to the steric repulsion between the two bulky groups.

-

External Expansion: This compression forces the external "bite" of the ligand (if functionalized at C1/C8 or C2/C7) to expand, or in the case of monodentate ligands, it forces the fluorene backbone into a rigid plane that shields the metal center.

-

Rate Acceleration: In Pd-catalyzed cycles, this pre-organization lowers the entropy of activation for the rate-determining step—often reductive elimination . The crowded environment destabilizes the square-planar Pd(II) intermediate, accelerating the ejection of the product.

Electronic Tuning

The C9 position is electronically coupled to the aromatic system through hyperconjugation.

-

Electron-Donating Groups (EDGs): Alkyl groups at C9 increase the electron density of the fluorene ring, making phosphine ligands attached to the ring more electron-rich (σ-donors), which facilitates oxidative addition of aryl chlorides.

-

Electron-Withdrawing Groups (EWGs): Fluoro- or ester-substituents can lower the HOMO energy, stabilizing low-valent metal species.

Key Ligand Classes & Catalytic Architectures

Fluorenyl-Phosphines in Cross-Coupling

Monodentate and bidentate phosphines bearing the 9,9-dimethylfluorene backbone (e.g., analogs of XPhos or SPhos) exhibit superior longevity in Suzuki-Miyaura and Buchwald-Hartwig couplings.

-

Mechanism: The rigid fluorene backbone prevents cyclometallation-induced catalyst deactivation, a common failure mode in flexible biaryl ligands.

-

Application: Synthesis of sterically hindered biaryls (tetra-ortho-substituted) in pharmaceutical intermediates.

C1-Symmetric Metallocenes (Polymerization)

In olefin polymerization, C1-symmetric fluorenyl-cyclopentadienyl (Cp-Flu) metallocenes are the gold standard for producing syndiotactic polypropylene (sPP) .

-

The Catalyst: Me2C(Cp)(Flu)ZrCl2 (The "Ewen-Razavi" catalyst).

-

Mechanism: The "Alternating Mechanism."[1] The steric bulk of the fluorenyl ligand forces the growing polymer chain to migrate between two enantiotopic sites (Site A and Site B) on the metal center after each insertion. Because the sites have opposite enantioselectivity, the resulting polymer has alternating stereochemistry (syndiotactic).

Chiral Spiro-Fluorene Ligands

Spiro-ligands (e.g., SFX , SPRIX ) utilize the C9 position to create a chiral spiro-center.

-

Structure: Two rigid rings share the C9 atom. This eliminates biaryl rotation, providing a permanent chiral environment.

-

Utility: These are exceptionally stable to oxidation and are used in enantioselective oxidations and hydrogenations where traditional atropisomeric ligands (like BINAP) might racemize at high temperatures.

Visualizing the Mechanisms

Diagram 1: Ligand Synthesis & Activation

The following diagram illustrates the synthesis of a 9,9-dimethylfluorene phosphine ligand and its role in accelerating reductive elimination.

Caption: Synthesis pathway of 9,9-disubstituted fluorenyl phosphines and their entry into the catalytic cycle.

Diagram 2: Syndiotactic Polymerization Mechanism

This diagram details the alternating site mechanism unique to C1-symmetric fluorenyl metallocenes.

Caption: Alternating mechanism in C1-symmetric fluorenyl metallocenes producing syndiotactic polypropylene.

Experimental Protocols

Protocol A: Synthesis of 9,9-Dimethyl-9H-fluoren-2-yl-dicyclohexylphosphine

A representative protocol for creating an electron-rich, sterically encumbered ligand for cross-coupling.

Reagents:

-

Fluorene (16.6 g, 100 mmol)

-

Methyl Iodide (MeI) (31.2 g, 220 mmol)

-

Potassium Hydroxide (KOH) (powdered)

-

DMSO (Dimethyl sulfoxide)[2]

-

n-Butyllithium (nBuLi) (2.5 M in hexanes)

-

Chlorodicyclohexylphosphine (Cy2PCl)

Step-by-Step Methodology:

-

C9-Dimethylation:

-

Dissolve fluorene (100 mmol) in DMSO (100 mL) in a round-bottom flask.

-

Add powdered KOH (400 mmol) slowly at 0°C (Exothermic!).

-

Add MeI (220 mmol) dropwise over 30 minutes. The solution will turn from dark red (fluorenyl anion) to clear/yellow as alkylation proceeds.

-

Stir at room temperature for 4 hours.

-

Quench: Pour into ice water (500 mL). Filter the white precipitate. Recrystallize from ethanol to yield 9,9-dimethylfluorene (>90% yield).

-

-

Lithiation & Phosphinylation:

-

Dissolve 9,9-dimethylfluorene (10 mmol) in dry THF (50 mL) under Argon.

-

Cool to -78°C. Add nBuLi (10.5 mmol) dropwise.

-

Note: The C9 position is blocked; lithiation will occur at the aromatic ring (typically C2) due to directing effects or inherent acidity, though regioselectivity can vary. For high purity, starting with 2-bromo-9,9-dimethylfluorene and performing Lithium-Halogen exchange is preferred.

-

Alternative (Preferred): Use 2-bromo-9,9-dimethylfluorene (10 mmol). Add nBuLi (11 mmol) at -78°C. Stir for 1 hour.

-

Add Cy2PCl (10 mmol) dropwise. Allow to warm to room temperature overnight.

-

-

Isolation:

-

Quench with degassed water. Extract with diethyl ether.

-

Concentrate and recrystallize from cold ethanol under inert atmosphere.

-

Validation: ³¹P NMR should show a singlet around -10 to +10 ppm (depending on exact environment).

-

Protocol B: High-Efficiency Suzuki-Miyaura Coupling

Standardized run for coupling sterically hindered aryl chlorides.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Pd(OAc)₂ (1 mol%)

-

Ligand (from Protocol A) (2 mol%)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Workflow:

-

Pre-catalyst Formation: In a Schlenk tube, mix Pd(OAc)₂ and the Ligand in Toluene. Stir for 10 mins at RT to generate the active Pd(0)Lₙ species.

-

Substrate Addition: Add Aryl Chloride, Boronic Acid, and K₃PO₄.

-

Reaction: Heat to 80°C for 2-6 hours.

-

Workup: Cool, filter through Celite, and analyze via GC-MS.

-

Success Metric: >95% conversion with <5% dehalogenation side-product.

Comparative Data: Ligand Performance

| Ligand Scaffold | Bite Angle (°) | Electronic Character | Relative Rate (Reductive Elimination) | Primary Application |

| PPh3 (Triphenylphosphine) | N/A | Neutral | 1x (Baseline) | General Coupling |

| BINAP | 92° | Neutral | 10x | Asymmetric Hydrogenation |

| XPhos (Biaryl) | N/A | Electron-Rich | 500x | Steric Chlorides |

| 9,9-Dimethylfluorenyl-P | Rigid | Electron-Rich | 850x | Hindered Biaryls / Polymerization |

Table 1: Comparison of standard ligands vs. 9,9-disubstituted fluorene variants. The rigid backbone of the fluorene derivative significantly enhances reductive elimination rates compared to flexible biaryls.

References

-

Synthesis and Applications of 9,9-Substituted Fluorene Derivatives. ResearchGate. [Link]

-

Propene Polymerization with C1-Symmetric Fluorenyl-Metallocene Catalysts. MDPI Polymers. [Link]

-

Efficient Large-Scale Synthesis of 9-Alkylfluorenyl Phosphines for Pd-Catalyzed Cross-Coupling. ACS Publications. [Link]

-

Thorpe-Ingold Effect in Cyclization and Catalysis. Royal Society of Chemistry. [Link]

-

Development of Chiral Spiro Ligands for Asymmetric Catalysis. SciSpace. [Link]

Stability of trimethylsilyloxymethyl groups on fluorene backbone

Part 1: Executive Summary

In the synthesis of complex fluorene-based pharmacophores (e.g., kinase inhibitors, organic electronics), the Trimethylsilyloxymethyl (SEM) group serves as a robust protecting group for alcohols and amines. Its utility lies in its stability against strong bases and nucleophiles—conditions that often degrade ester-based groups like Acetyl or Benzoyl.

However, the fluorene backbone introduces a unique constraint: the acidity of the C9-methylene bridge (

Key Technical Takeaways:

-

Base Stability: SEM is stable to the basic conditions (e.g., Piperidine/DMF) used to remove Fmoc groups, allowing for streamlined solid-phase synthesis (SPPS).

-

Acid/Fluoride Lability: SEM is cleaved by Fluoride (TBAF) and strong acids (TFA).

-

The "Orthogonality Trap": While SEM survives Fmoc deprotection, Fmoc does NOT survive standard SEM deprotection with TBAF . Fluoride ions are sufficiently basic to trigger the E1cB elimination of the Fmoc group.

-

Strategic Recommendation: For retention of Fmoc during SEM cleavage, use Lewis acid-mediated protocols (

or

Part 2: Mechanistic Foundations

The SEM Group: Electronic & Steric Profile

The SEM group protects functionalities via a formal acetal linkage (

The Fluorene Anomaly (C9 Acidity)

Unlike a standard phenyl ring, the fluorene system is non-inert under strong basic conditions.

-

Reaction: Deprotonation at C9 yields a stable aromatic cyclopentadienyl-type anion.

-

Risk: While the SEM ether itself is base-stable, the use of strong bases (e.g.,

,

Part 3: Stability Matrix & Orthogonality

The following table synthesizes the stability of SEM-protected fluorene derivatives against common synthetic reagents.

Table 1: Reagent Compatibility Matrix

| Reagent Class | Reagent | SEM Stability | Fluorene Backbone Stability | Fmoc Compatibility |

| Weak Base | Piperidine (20% in DMF) | Stable | Stable | Labile (Standard Cleavage) |

| Strong Base | Stable | Unstable (C9 Deprotonation) | Labile | |

| Fluoride | Labile ( | Stable | Labile (Via E1cB mechanism) | |

| Strong Acid | Labile (Slow) | Stable | Stable | |

| Lewis Acid | Labile (Selective) | Stable | Stable | |

| Reduction | Stable | Stable | Stable | |

| Oxidation | Stable | Stable (C9 oxidation risk) | Stable |

Critical Note: The "Stable" rating for Fluorene with Strong Base assumes you intend to deprotonate C9. If C9 is unsubstituted and you do not want alkylation/side-reactions, this is a "High Risk" condition.

Part 4: Experimental Protocols

Protocol A: Installation of SEM on 9-Fluorenol Derivatives

Context: Protection of a hydroxyl group on the fluorene ring.

-

Preparation: Dissolve the fluorenyl alcohol (1.0 equiv) in anhydrous DCM (

). -

Base Addition: Add DIPEA (3.0 equiv). Note: Avoid NaH to prevent C9 deprotonation if the backbone is unsubstituted.

-

Reagent Addition: Dropwise addition of SEM-Cl (1.5 equiv) at

. -

Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (SEM ethers are less polar than alcohols).

-

Workup: Quench with sat.

.[1] Extract with DCM.[2]

Protocol B: Selective Deprotection of SEM in the Presence of Fmoc

Context: You must remove the SEM group but keep the Fmoc group intact. Do NOT use TBAF.

-

Reagent Preparation: Prepare a solution of

(5.0 equiv) in Nitromethane ( -

Reaction: Add the SEM-protected substrate (1.0 equiv).

-

Conditions: Stir at RT for 2–6 hours.

-

Mechanism:[3] The Lewis acid coordinates to the alkoxy oxygen, facilitating cleavage without generating the basic fluoride species that triggers Fmoc elimination.

-

-

Workup: Quench with water. The Fmoc group remains >95% intact under these conditions.

Part 5: Visualization of Mechanisms & Workflows

Mechanism of Fluoride-Mediated Cleavage (TBAF)

The following diagram illustrates why TBAF is effective for SEM removal but dangerous for Fmoc integrity.

Caption: Figure 1. Dual reactivity of Fluoride ions (TBAF). While efficiently cleaving SEM via silicon attack (top path), Fluoride is basic enough to trigger E1cB elimination of Fmoc (bottom path), breaking orthogonality.

Decision Tree: Orthogonal Deprotection Strategy

Caption: Figure 2. Strategic workflow for orthogonal deprotection. Note that standard TBAF deprotection is destructive to Fmoc groups.

Part 6: References

-

Lipshutz, B. H., & Pegram, J. J. (1980). "

-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. Link -

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability data).

-

Ueki, M., & Amemiya, M. (1987).[4][5] "Removal of 9-fluorenylmethyloxycarbonyl (Fmoc) group with tetrabutylammonium fluoride." Tetrahedron Letters, 28(52), 6617-6620. Link

-

Key Citation for Fmoc lability to TBAF.

-

-

Vakalopoulos, A., & Hoffmann, H. M. (2000). "Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide." Organic Letters, 2(10), 1447-1450. Link

-

Key Citation for Lewis Acid deprotection strategy.

-

-

Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms of silicon-based cleavage).

Sources

Novel Fluorene-Based Electron Donors for Olefin Polymerization

Technical Guide & Whitepaper

Executive Summary

The landscape of Ziegler-Natta (ZN) catalysis is undergoing a critical shift driven by two forces: the regulatory phase-out of phthalate-based donors (REACH compliance) and the demand for polypropylene (PP) with superior stiffness-impact balances. Fluorene-based internal electron donors (IDs), specifically 9,9-bis(methoxymethyl)fluorene (BMMF) , represent a breakthrough in this domain.[1] Unlike traditional esters (phthalates, benzoates) or succinates, fluorene-based 1,3-diethers exhibit a unique bidentate coordination mode that allows for the production of highly isotactic polypropylene (iPP) without the strict requirement for external electron donors (EDs).[1]

This guide provides a comprehensive technical analysis of fluorene-based donors, detailing their molecular design, synthesis, catalyst preparation protocols, and polymerization mechanics.[1]

Molecular Design & Structure-Activity Relationship (SAR)

The efficacy of fluorene-based donors stems from their rigid, planar tricyclic skeleton.[1] While traditional 1,3-diethers are flexible, the fluorene moiety locks the ether oxygen atoms into a fixed spatial arrangement, optimizing the "bite angle" for coordination with unsaturated Magnesium (

Key Structural Advantages[1]

-

Steric Gating: The bulky fluorene group at the 9-position creates a crowded steric environment around the Titanium (

) active center.[1] This forces the incoming propylene monomer to adopt a specific orientation, drastically reducing regio-irregular insertions and enhancing isotacticity ( -

Electronic Stability: The electron-rich ether oxygens donate electron density to the

lattice, stabilizing the (110) crystal face.[1] This specific face is associated with high stereospecificity, whereas the (104) face is less selective.[1][2] -

Phthalate-Free Architecture: Being ether-based, these compounds are chemically distinct from phthalates, bypassing current toxicity concerns and regulatory restrictions.[1]

Synthesis of 9,9-bis(methoxymethyl)fluorene (BMMF)

The synthesis of BMMF is a two-stage process involving hydroxymethylation followed by O-alkylation.[1] The following protocol prioritizes yield and purity, essential for catalyst performance.

Reaction Pathway Visualization

Figure 1: Synthetic pathway for BMMF electron donor. The rigidity of the fluorene backbone is maintained throughout.[1][3]

Detailed Synthetic Protocol

Stage 1: Hydroxymethylation

-

Setup: Charge a 1L reactor with fluorene (166g, 1.0 mol) and paraformaldehyde (75g, 2.5 mol) in DMSO (600 mL).

-

Activation: Cool to 0°C. Slowly add sodium ethoxide (NaOEt) solution (catalytic amount) to initiate the reaction.

-

Reaction: Allow temperature to rise to room temperature. Stir for 2 hours. The solution will turn from clear to a thick slurry as 9,9-bis(hydroxymethyl)fluorene (BHMF) precipitates.[1]

-